Dipotassium;cadmium(2+);tetracyanide

Vue d'ensemble

Description

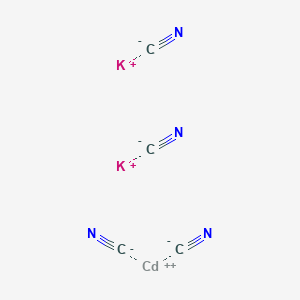

Dipotassium;cadmium(2+);tetracyanide: is a chemical compound with the molecular formula C₄CdK₂N₄ and a molecular weight of 294.677 g/mol . . This compound is characterized by its white solid appearance and is sensitive to heat . It is primarily used in scientific research due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dipotassium;cadmium(2+);tetracyanide can be synthesized through the reaction of cadmium salts with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:

- Dissolution of cadmium salts (such as cadmium chloride or cadmium nitrate) in water.

- Addition of potassium cyanide to the solution, resulting in the formation of this compound.

- The reaction mixture is then filtered and the product is isolated by evaporation or crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically packaged in glass ampules, bottles, or metal ampules to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: Dipotassium;cadmium(2+);tetracyanide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cadmium oxide and potassium cyanate.

Reduction: It can be reduced to form cadmium metal and potassium cyanide.

Substitution: The cyanide ligands can be substituted with other ligands such as halides or thiocyanates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halide salts or thiocyanate salts are used as reagents for substitution reactions.

Major Products:

Oxidation: Cadmium oxide and potassium cyanate.

Reduction: Cadmium metal and potassium cyanide.

Substitution: Cadmium halides or cadmium thiocyanates.

Applications De Recherche Scientifique

Analytical Chemistry

Dipotassium cadmium(II) tetracyanide is utilized in analytical chemistry primarily for the detection and quantification of heavy metals. Its ability to form stable complexes with metal ions makes it a valuable reagent in colorimetric assays and titrations. For example, it has been employed in methods for detecting cadmium and other heavy metals in environmental samples, leveraging its selective binding properties to facilitate analysis.

Materials Science

In materials science, dipotassium cadmium(II) tetracyanide serves as a precursor for synthesizing various cadmium-containing materials. Its unique structural properties allow it to be used in the production of thin films and nanostructures that exhibit interesting electronic and optical properties. These materials have potential applications in electronic devices, sensors, and photonic systems .

Environmental Studies

The compound plays a role in environmental research, particularly in studying the biogeochemical cycling of cadmium in ecosystems. It can be used to model cadmium behavior in soil and water systems, helping researchers understand its mobility and bioavailability. This is crucial for assessing environmental contamination and developing remediation strategies .

Case Study 1: Detection of Heavy Metals

A study demonstrated the effectiveness of dipotassium cadmium(II) tetracyanide in colorimetric detection methods for heavy metals like copper and lead. The compound was used to create paper strip tests that provided rapid results for metal ion concentrations in water samples. This method highlighted the compound's utility in environmental monitoring, showcasing its potential for on-site testing applications .

Case Study 2: Synthesis of Cadmium Nanostructures

Research involving dipotassium cadmium(II) tetracyanide explored its application as a precursor for synthesizing cadmium sulfide (CdS) nanostructures through a chemical vapor deposition method. The resulting nanostructures exhibited promising properties for use in photovoltaic cells, indicating the compound's significance in renewable energy technologies.

Mécanisme D'action

The mechanism of action of dipotassium;cadmium(2+);tetracyanide involves its interaction with molecular targets such as enzymes and cellular components. The compound exerts its effects through the following pathways:

Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.

Signal Transduction: The compound interferes with cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Epigenetic Modifications: It causes changes in DNA methylation and histone modifications, affecting gene expression and cellular function.

Comparaison Avec Des Composés Similaires

- Cadmium Acetate

- Cadmium Nitrate

- Cadmium Chloride

- Cadmium Oxide

Comparison: Dipotassium;cadmium(2+);tetracyanide is unique due to its tetracyanide ligands, which confer distinct chemical properties compared to other cadmium compounds. For instance, cadmium acetate and cadmium nitrate do not possess cyanide ligands, resulting in different reactivity and applications. Cadmium chloride and cadmium oxide, while similar in containing cadmium, differ significantly in their chemical behavior and uses .

Propriétés

IUPAC Name |

dipotassium;cadmium(2+);tetracyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFARPFBUUDQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4CdK2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932189 | |

| Record name | Cadmium potassium cyanide (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14402-75-6 | |

| Record name | Cadmate(2-), tetrakis(cyano-.kappa.C)-, potassium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium potassium cyanide (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CADMIUM POTASSIUM CYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OKC700CW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.